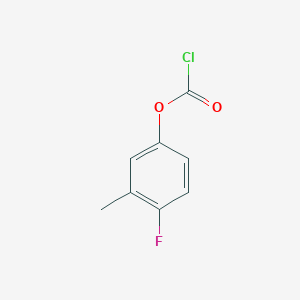
4-Fluor-3-methylphenylchloroformiat
Übersicht
Beschreibung
4-Fluoro-3-methylphenyl carbonochloridate is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 . It is used for research purposes .
Synthesis Analysis
The synthesis of 4-fluoro-3-methylphenyl carbonochloridate involves a reaction with 4-fluoro-3-methylphenol and triphosgene in dichloromethane at 0°C. Pyridine is added dropwise over 10 minutes. The reaction mixture is then allowed to warm to room temperature, then heated to 45°C and stirred at this temperature for an additional 2 hours .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-methylphenyl carbonochloridate consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Pharmazeutika
4-Fluor-3-methylphenylchloroformiat: wird in der pharmazeutischen Industrie zur Synthese von kleinen Molekülen verwendet, die Fluoratome enthalten. Diese fluorierten Verbindungen sind in Medikamenten weit verbreitet, die Cholesterin senken, Asthma lindern und Angststörungen behandeln. Die Einarbeitung von Fluor kann die chemischen Eigenschaften von Medikamenten und Bildgebungsmitteln verbessern .
Organische Synthese
In der organischen Chemie dient diese Verbindung als Reagenz zur Einführung der 4-Fluor-3-methylphenylgruppe in Zielmoleküle. Sie ist besonders nützlich bei der Synthese komplexer organischer Verbindungen aufgrund ihrer Reaktivität und der Stabilität der eingeführten Gruppe .
Materialwissenschaft
Die Rolle von This compound in der Materialwissenschaft ist mit seiner Fähigkeit verbunden, Oberflächeneigenschaften zu modifizieren. Es kann verwendet werden, um fluorierte Phenylgruppen auf Materialien einzuführen, was die Hydrophobie, Reibung und andere Oberflächeneigenschaften verändern kann, die in der Materialtechnik wichtig sind .
Analytische Chemie
In der analytischen Chemie wird This compound zur Herstellung von Standards und Reagenzien verwendet. Seine gut definierte Struktur und Reaktivität machen es für den Einsatz bei der Kalibrierung von Instrumenten wie NMR, HPLC, LC-MS und UPLC geeignet, um genaue analytische Messungen zu gewährleisten .
Biochemie
Diese Verbindung findet Anwendung in der biochemischen Forschung, insbesondere im Studium von Enzym-Substrat-Wechselwirkungen und Rezeptorbindung. Das Fluoratom kann als Bioisoster wirken, das Verhalten von Wasserstoff nachahmen und zur Aufklärung biologischer Pfade beitragen .
Industrielle Anwendungen
Industriell ist This compound an der Synthese verschiedener Chemikalien und Zwischenprodukte beteiligt. Seine Reaktivität wird bei der Herstellung von Polymeren, Beschichtungen und Spezialchemikalien genutzt, die bestimmte fluorierte Phenylfunktionalitäten erfordern .
Umweltwissenschaften
Forscher in den Umweltwissenschaften verwenden fluorierte Verbindungen wie This compound, um die Persistenz und den Abbau fluorierter Schadstoffe zu untersuchen. Seine Eigenschaften können zum Verständnis der Umweltbelastung und der Abbauwege ähnlicher Verbindungen beitragen .
Medizinische Chemie
In der medizinischen Chemie wird die Verbindung zur Entwicklung neuer Medikamentenkandidaten verwendet. Der Einfluss des Fluoratoms auf die biologische Aktivität von Molekülen macht es zu einem wertvollen Werkzeug für die Gestaltung von Verbindungen mit potenziellen therapeutischen Wirkungen .
Safety and Hazards
Wirkmechanismus
In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound like 4-Fluoro-3-methylphenyl carbonochloridate would depend on factors such as its chemical structure, solubility, stability, and the route of administration. Without specific studies on this compound, it’s difficult to provide detailed information .
The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, would also depend on specific experimental conditions. Factors such as temperature, pH, and the presence of other chemicals could potentially influence the behavior of the compound .
Eigenschaften
IUPAC Name |
(4-fluoro-3-methylphenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-5-4-6(12-8(9)11)2-3-7(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFECTXXCJBOFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)







